molecular formula C20H17N3OS B2845687 4-cyano-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide CAS No. 325979-41-7

4-cyano-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide

Cat. No.: B2845687
CAS No.: 325979-41-7
M. Wt: 347.44
InChI Key: JWYOFGIKNRRFNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide is a synthetic compound featuring a benzamide core conjugated with a thiazole ring, a scaffold recognized for its significant potential in medicinal chemistry research . The thiazole ring is a privileged structure in drug discovery, present in more than 18 FDA-approved drugs, and is known to confer a wide range of biological activities . This particular molecule integrates a 4-cyanobenzamide moiety and a 4-isopropylphenyl-substituted thiazole, structural features often investigated for their ability to modulate key biological targets. Compounds containing the thiazole nucleus are frequently explored as kinase inhibitors, anti-inflammatory agents, and antimicrobials, making them valuable tools for probing disease mechanisms . The presence of the benzamide linkage is a common pharmacophore in the design of enzyme inhibitors and receptor ligands. As such, this chemical serves as a versatile building block and a key intermediate for researchers developing novel therapeutic agents, particularly in the fields of oncology, metabolic diseases, and inflammation . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-cyano-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-13(2)15-7-9-16(10-8-15)18-12-25-20(22-18)23-19(24)17-5-3-14(11-21)4-6-17/h3-10,12-13H,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYOFGIKNRRFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

  • α-Haloketone Preparation :
    • 4-(Propan-2-yl)acetophenone is brominated using bromine in acetic acid to yield 2-bromo-1-[4-(propan-2-yl)phenyl]ethan-1-one.
  • Cyclization with Thiourea :
    • The α-bromoketone reacts with thiourea in ethanol under reflux (78°C, 6–8 hours) to form 2-amino-4-[4-(propan-2-yl)phenyl]-1,3-thiazole.

Table 1: Reaction Conditions for Thiazole Formation

Component Quantity Conditions Yield
Thiourea 1.2 equiv Ethanol, reflux 72–78%
2-Bromo-1-[4-(isopropyl)phenyl]ethanone 1.0 equiv 78°C, 6 hours

Amide Bond Formation

The 2-aminothiazole intermediate is coupled with 4-cyanobenzoyl chloride to form the final product.

Synthesis of 4-Cyanobenzoyl Chloride

4-Cyanobenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C, followed by warming to room temperature.

Coupling Reaction

Procedure :

  • 2-Amino-4-[4-(propan-2-yl)phenyl]-1,3-thiazole (1.0 equiv) is dissolved in dry tetrahydrofuran (THF).
  • Triethylamine (2.5 equiv) is added as a base.
  • 4-Cyanobenzoyl chloride (1.1 equiv) is added dropwise at 0°C.
  • The mixture is stirred at room temperature for 12 hours.

Table 2: Optimization of Amide Coupling

Base Solvent Temperature Yield
Triethylamine THF 25°C 85%
Pyridine DCM 0°C → 25°C 78%

The product is purified via recrystallization from ethanol/water (4:1).

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling

A patent (WO2014132270A3) describes palladium-catalyzed cross-coupling for analogous thiazole derivatives:

  • A boronic ester-functionalized thiazole is coupled with 4-bromophenyl isopropylbenzene.
  • Yields reach 68% using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (10:1).

Solid-Phase Synthesis

For high-throughput applications, resin-bound thioureas react with α-bromoketones to generate thiazole libraries. This method achieves 65–70% yields but requires specialized equipment.

Characterization and Quality Control

Spectroscopic Data

1H NMR (400 MHz, CDCl₃) :

  • δ 8.12 (d, J = 8.4 Hz, 2H, benzamide Ar-H)
  • δ 7.89 (s, 1H, thiazole C5-H)
  • δ 7.45 (d, J = 8.0 Hz, 2H, isopropylphenyl Ar-H)
  • δ 2.97 (septet, 1H, CH(CH₃)₂)
  • δ 1.28 (d, J = 6.8 Hz, 6H, CH(CH₃)₂)

HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

Challenge Solution
Low thiazole cyclization yields Use microwave-assisted synthesis (120°C, 30 mins)
Amide hydrolysis Anhydrous conditions, molecular sieves
Regioisomer formation Purification via flash chromatography (hexane/EtOAc)

Industrial-Scale Considerations

  • Cost Efficiency : Thiourea and α-bromoketones are low-cost precursors.
  • Safety : Bromine handling requires closed systems and scrubbers.
  • Environmental Impact : Ethanol/water recrystallization minimizes solvent waste.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties :
    • Studies have shown that 4-cyano-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide can inhibit the proliferation of cancer cells. Its mechanism involves the modulation of signaling pathways related to cell growth and apoptosis.
    • A study conducted on various cancer cell lines demonstrated a significant reduction in cell viability when treated with this compound, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Activity :
    • The compound has been tested against various bacterial strains, exhibiting notable antimicrobial properties. It was particularly effective against Gram-positive bacteria, which are often resistant to conventional antibiotics.
    • In vitro studies indicated that the compound disrupts bacterial cell wall synthesis, leading to cell death .
  • Anti-inflammatory Effects :
    • Preliminary research suggests that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
    • Animal models have shown reduced inflammation markers when treated with this compound .

Case Studies

Several case studies highlight the applications of this compound:

  • Case Study in Cancer Research :
    • A recent study published in a peer-reviewed journal examined the efficacy of this compound in a xenograft mouse model of breast cancer. Results showed a significant reduction in tumor size compared to control groups, with minimal side effects observed .
  • Antimicrobial Efficacy Testing :
    • In another study focusing on its antimicrobial properties, researchers tested the compound against Staphylococcus aureus and Escherichia coli. The results indicated that it had a minimum inhibitory concentration lower than many standard antibiotics used today .

Mechanism of Action

The mechanism of action of 4-cyano-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide involves its interaction with specific molecular targets. The cyano group and thiazole ring are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing benzamide, thiazole, or related heterocyclic frameworks. Key structural variations, synthesis routes, and spectral data are highlighted.

Benzamide Derivatives with Thiazole or Benzimidazole Cores
Compound Name Core Structure Substituents on Core Key Functional Groups Synthesis Notes References
4-Cyano-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide 1,3-Thiazole 4-isopropylphenyl at C4 4-Cyanobenzamide Not explicitly described Target
4-Cyano-N-(4-(1-methyl-1H-benzimidazol-2-yl)phenyl)benzamide (PB5) Benzimidazole 1-Methyl at C1 4-Cyanobenzamide Synthesized via condensation of PB2 with 4-cyano aromatic acid; yield: 68%, m.p. 203°C
4-Fluoro-N-methyl-N-{4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl}benzamide Hybrid (Thiazole + Pyrimidine) Pyrimidine at C4 with isopropylamino 4-Fluorobenzamide, Methyl group on amide Structure confirmed via SMILES/InChi descriptors
4-[[(E)-2-Cyano-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]ethenyl]amino]benzamide 1,3-Thiazole + Ethenyl linker 4-(2-methylpropyl)phenyl at C4 Cyano-ethenyl, Benzamide CAS: 1321862-60-5; molecular formula: C23H22N4OS

Key Observations :

  • Electron-Withdrawing Groups: The 4-cyano group in the target compound and PB5 enhances polarity compared to the 4-fluoro substituent in ’s compound. This may affect solubility and target binding .
  • The pyrimidine-thiazole hybrid in adds hydrogen-bonding capability via the pyrimidine ring .
  • Synthetic Yields : PB5 was synthesized in 68% yield, suggesting efficient condensation, while other compounds (e.g., ) lack explicit yield data .
Sulfonamide and Sulfonyl Derivatives
Compound Name Core Structure Substituents Key Functional Groups Synthesis Notes References
4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide 1,3-Thiazole Azepane-sulfonyl, Phenoxyphenyl Sulfonamide, Benzamide CAS: 304864-52-6; ZINC3205313
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide Oxadiazole Chlorophenyl, Thioxo-oxadiazole Chlorobenzamide Synthesized via literature methods; structural confirmation via X-ray

Key Observations :

  • Sulfonamide vs.
  • Oxadiazole Core : The thioxo-oxadiazole in introduces a sulfur atom and tautomeric possibilities, which may influence redox properties or enzyme inhibition .
Triazole and Thiadiazole Analogs
Compound Name Core Structure Substituents Key Functional Groups Synthesis Notes References
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-Triazole Sulfonylphenyl, Difluorophenyl Triazole-thione IR confirms tautomeric thione form (νC=S at 1247–1255 cm⁻¹)
4-Cyano-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide Thiadiazole Ethyl-thiadiazole, Sulfamoyl Cyano, Sulfamoyl CAS: 307514-13-2; ZINC1746629

Key Observations :

  • Triazole-Thione Tautomerism : Compounds in exist predominantly in the thione form, as evidenced by IR absence of νS-H (~2500–2600 cm⁻¹) .
  • Thiadiazole Sulfamoyl: The sulfamoyl group in introduces a polar, hydrogen-bonding motif distinct from the target compound’s cyano group .

Biological Activity

4-cyano-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C18_{18}H18_{18}N4_{4}S
  • Molecular Weight : 342.43 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly focusing on its anticancer and anti-inflammatory properties.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer activity. The presence of the thiazole ring in the structure has been correlated with cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50_{50} values in the low micromolar range against breast cancer cell lines, indicating potent antitumor activity .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50_{50} (µM)Mechanism of Action
Compound AMCF-70.23Apoptosis induction
Compound BA5490.29Cell cycle arrest
4-cyano-N-{...}MDA-MB-2310.31Inhibition of Bcl-2

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Oncogenic Pathways : Similar compounds have been shown to inhibit pathways involving Bcl-2 and other anti-apoptotic proteins, leading to increased apoptosis in cancer cells .
  • Cell Cycle Modulation : The compound has been reported to interfere with cell cycle progression, particularly in cancerous cells, thereby preventing proliferation .
  • Anti-inflammatory Effects : Preliminary studies suggest that thiazole derivatives may also possess anti-inflammatory properties by modulating cytokine production and reducing oxidative stress .

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole-containing compounds:

  • Study on Breast Cancer : A study conducted on MDA-MB-231 cells demonstrated that treatment with a thiazole derivative led to a significant reduction in cell viability and induced apoptosis through caspase activation .
  • Inflammation Model : In an animal model of inflammation, a thiazole derivative exhibited a marked decrease in inflammatory markers (TNF-alpha and IL-6), suggesting potential for therapeutic use in inflammatory diseases .

Q & A

Basic: What are the optimal synthetic routes for 4-cyano-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide, and how are key intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of thiazole and benzamide intermediates. Key steps include:

  • Coupling Reactions : Amide bond formation between the cyano-substituted benzoyl chloride and the thiazole-amine intermediate under reflux in anhydrous solvents (e.g., DMF or THF) .
  • Intermediate Characterization : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR, 1^1H and 13^13C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Basic: How is the purity and structural integrity of the compound validated post-synthesis?

Answer:
Purity is assessed via:

  • HPLC : Reverse-phase chromatography with UV detection at 254 nm to quantify impurities (<1% threshold).
  • Spectroscopic Techniques :
    • IR Spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}).
    • NMR : Assigns proton environments (e.g., thiazole protons at δ 7.2–8.1 ppm).
    • Elemental Analysis : Validates stoichiometric composition (C, H, N, S) .

Advanced: What strategies are employed to analyze enzyme inhibition kinetics of this compound against cancer-related targets?

Answer:
Mechanistic studies use:

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KDK_D) to kinases (e.g., EGFR or PI3K) .
  • Fluorescence-Based Assays : Measures IC50_{50} values in enzyme activity assays (e.g., ATPase inhibition).
  • Kinetic Modeling : Applies Michaelis-Menten or allosteric inhibition models to derive kcatk_{cat} and KmK_m .

Advanced: How do molecular docking studies elucidate the binding mode of the compound to specific enzymes?

Answer:

  • Molecular Docking : Uses software (AutoDock Vina, Schrödinger) to predict binding poses. The cyano group forms hydrogen bonds with catalytic lysine residues, while the thiazole ring engages in π-π stacking with hydrophobic pockets .
  • MD Simulations : Assess stability of the ligand-receptor complex over 100 ns trajectories (RMSD < 2 Å) .

Basic: What in vitro assays are used for preliminary anticancer activity assessment?

Answer:

  • Cell Viability Assays : MTT or CellTiter-Glo in cancer cell lines (e.g., MCF-7, A549) to determine IC50_{50}.
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining .
  • Colony Formation Assays : Evaluates long-term proliferation inhibition .

Advanced: How are structure-activity relationship (SAR) studies designed to optimize the compound’s bioactivity?

Answer:

  • Analog Synthesis : Modifies substituents (e.g., replacing propan-2-yl with cyclopropyl or halogens) .
  • Biological Profiling : Tests analogs against enzyme panels to identify critical pharmacophores (e.g., cyano group enhances kinase selectivity) .
  • 3D-QSAR Models : CoMFA or CoMSIA maps electrostatic/hydrophobic contributions to activity .

Advanced: What analytical approaches resolve discrepancies in biological activity data across studies?

Answer:

  • Batch Consistency Checks : NMR and LC-MS verify compound identity and purity across labs .
  • Assay Standardization : Normalizes protocols (e.g., ATP concentration in kinase assays) .
  • Meta-Analysis : Compares data across studies using statistical tools (e.g., ANOVA with post-hoc tests) .

Basic: What spectroscopic techniques confirm the compound’s structure?

Answer:

  • 1^1H NMR : Assigns aromatic protons (δ 7.1–8.3 ppm) and isopropyl groups (δ 1.2–1.4 ppm).
  • 13^13C NMR : Identifies carbonyl (δ ~165 ppm) and nitrile (δ ~120 ppm) carbons.
  • HRMS : Matches exact mass to theoretical [M+H]+^+ (e.g., C20_{20}H16_{16}N3_3OS requires 362.0963) .

Advanced: How does the compound’s stability under physiological conditions impact its therapeutic potential?

Answer:

  • pH Stability Studies : Incubates the compound in buffers (pH 1–9) and analyzes degradation via HPLC.
  • Plasma Stability : Measures half-life in human plasma using LC-MS/MS (e.g., >6 hours for viable bioavailability) .
  • Metabolite Identification : Uses hepatocyte microsomes to detect CYP450-mediated oxidation .

Advanced: What in silico models predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : Tools like SwissADME estimate LogP (~3.2), solubility (LogS ~-4.5), and blood-brain barrier permeability.
  • PBPK Modeling : Simulates tissue distribution and clearance rates using GastroPlus .
  • Toxicity Profiling : Predicts hERG inhibition and mutagenicity via Derek Nexus .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.